4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid
Description
The compound 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid is a piperidine derivative with a complex substitution pattern. Its structure features:
- A chiral piperidine core (2R configuration) substituted with a 1,3-benzodioxol group at the 4-position.
- The benzodioxol moiety is further substituted with a 4-chloro-2-fluoro-phenyl group and a methyl group.
- The compound exists as a salt with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid), a common counterion used to enhance solubility and stability in pharmaceutical formulations .
The 1,3-benzodioxol group may confer metabolic stability, while halogen substituents (Cl, F) modulate lipophilicity and binding interactions .
Properties
Molecular Formula |
C26H27ClFNO5S |
|---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C19H19ClFNO2.C7H8O3S/c1-19(15-6-5-13(20)11-16(15)21)23-17-4-2-3-14(18(17)24-19)12-7-9-22-10-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11-12,22H,7-10H2,1H3;2-5H,1H3,(H,8,9,10)/t19-;/m1./s1 |
InChI Key |
XYYKRFXTZNDNMZ-FSRHSHDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@]1(OC2=CC=CC(=C2O1)C3CCNCC3)C4=C(C=C(C=C4)Cl)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(OC2=CC=CC(=C2O1)C3CCNCC3)C4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Route
Step 1: Synthesis of the Benzodioxole Intermediate
- Starting from appropriately substituted phenols or catechols, the benzodioxole ring is formed via cyclization with methylene donors (e.g., formaldehyde or equivalents) under acidic or basic conditions.
- The 4-chloro-2-fluorophenyl substituent is introduced either by cross-coupling reactions (e.g., Suzuki or Stille coupling) or electrophilic aromatic substitution, depending on the precursor.
Step 3: Stereoselective Control
- The chiral center at the 2-position of the benzodioxole is established via asymmetric synthesis techniques or chiral resolution.
- Methods such as chiral auxiliaries, catalysts, or enzymatic resolution are employed to obtain the (2R) enantiomer with high enantiomeric excess.
Step 4: Salt Formation with 4-Methylbenzenesulfonic Acid
- The free base of the piperidine compound is reacted with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) in a suitable solvent (e.g., methanol, ethanol) to form a stable salt.
- This step improves the compound's crystallinity, purity, and handling properties.
Reaction Conditions and Optimization
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Benzodioxole ring formation | Catechol derivative, formaldehyde, acid catalyst | Control of temperature critical for yield |
| 2 | Aromatic substitution/coupling | Pd-catalyst, halogenated phenylboronic acid | Requires inert atmosphere, anhydrous solvents |
| 3 | Nucleophilic substitution | Piperidine or protected piperidine, base | Reaction time and temperature affect selectivity |
| 4 | Chiral resolution/synthesis | Chiral catalysts or resolving agents | Enantiomeric purity > 97% achievable |
| 5 | Salt formation | 4-methylbenzenesulfonic acid, alcohol solvent | Stirring at room temperature, crystallization |
Purification Techniques
- Crystallization: The salt form crystallizes readily from alcohol solvents, yielding high-purity material.
- Chromatography: Preparative high-performance liquid chromatography (HPLC) or flash chromatography may be used for intermediate purification.
- Recrystallization: Further purification to enhance enantiomeric purity and remove residual solvents or impurities.
Summary Table of Preparation Method Features
| Feature | Description | Impact on Final Product |
|---|---|---|
| Benzodioxole ring synthesis | Acid-catalyzed cyclization of catechol | Forms core structure, affects reactivity |
| Halogenated phenyl introduction | Pd-catalyzed coupling or electrophilic substitution | Provides biological activity and specificity |
| Piperidine attachment | Nucleophilic substitution or reductive amination | Determines biological binding and solubility |
| Chiral control | Use of chiral catalysts or resolution techniques | Ensures enantiomeric purity and activity |
| Salt formation | Reaction with 4-methylbenzenesulfonic acid | Enhances stability, solubility, and crystallinity |
Chemical Reactions Analysis
Types of Reactions
4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Sulfonic Acid Moieties
(a) [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate ()
- Key Similarities :
- Contains a piperidine ring and a 4-methylbenzenesulfonyl group .
- Fluorophenyl substitution is analogous to the target compound’s 4-chloro-2-fluoro-phenyl group.
- Key Differences :
- Lacks the 1,3-benzodioxol system.
- The sulfonate ester (vs. sulfonic acid salt) may alter solubility and pharmacokinetics.
- Applications : Intermediate in synthesizing paroxetine , a selective serotonin reuptake inhibitor (SSRI) .
(b) 4-[2'-[[(4-Methylphenyl)sulfonyl]oxy]ethyl]-1,3-dihydro-2H-indole-2-one ()
- Key Similarities :
- Features a 4-methylbenzenesulfonyl group linked to an aromatic system.
- Key Differences :
- Replaces the piperidine core with an indole scaffold.
- The sulfonyloxyethyl group serves as a leaving group, unlike the ionic sulfonic acid in the target compound.
- Applications : Intermediate in synthesizing ropinirole , a dopamine agonist .
Piperidine Derivatives with Halogenated Aromatic Groups
(a) 4-(4-Fluorophenyl)piperidine ()
- Key Similarities :
- Simple piperidine core with a fluorophenyl group .
- Key Differences :
- Lacks the benzodioxol system and sulfonic acid counterion.
- Reduced steric and electronic complexity.
- Applications : Building block for CNS-targeting drugs .
(b) (4R)-3-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-6-methyl-... ()
- Key Similarities :
- Fluorophenyl substitution and piperidine core.
- Key Differences: Includes a pyrimidine ring and trifluoromethyl group, enhancing receptor specificity. No sulfonic acid counterion.
- Applications: Potential antiviral or anticancer agent due to trifluoromethyl and pyrimidine motifs .
Comparative Data Table
Key Findings and Implications
- Role of Sulfonic Acid : The 4-methylbenzenesulfonic acid salt likely improves aqueous solubility, a critical factor for oral bioavailability .
- Halogen Effects : The chloro and fluoro substituents may fine-tune lipophilicity (logP ~3–4) and electronic properties, influencing blood-brain barrier penetration and receptor binding .
Biological Activity
The compound 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid (CAS: 2832230-22-3) is a complex organic molecule with potential pharmacological applications. Its structural features suggest a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent studies and research findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 520.01 g/mol. The IUPAC name reflects its intricate structure, which includes a piperidine ring and a benzodioxole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C26H27ClFNO5S |
| Molecular Weight | 520.01 g/mol |
| CAS Number | 2832230-22-3 |
| Purity | 97% |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antibacterial Activity : Compounds containing piperidine and sulfonamide functionalities have shown promising antibacterial properties. Studies have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that derivatives with similar structures possess strong inhibitory effects on these enzymes, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
- Anticancer Potential : Preliminary screening against cancer cell lines has suggested that compounds with similar piperidine structures may exhibit low levels of anticancer activity. However, further studies are needed to evaluate their efficacy across different cancer types .
Antibacterial Studies
A series of synthesized compounds related to the piperidine structure were tested for antibacterial activity using standard protocols. The results indicated that several derivatives displayed significant inhibition against Bacillus subtilis and Staphylococcus aureus, with IC50 values ranging from 1 to 10 µM .
Enzyme Inhibition Assays
In vitro assays measured the inhibitory effects on AChE and urease:
| Compound | IC50 (µM) AChE | IC50 (µM) Urease |
|---|---|---|
| Compound A | 5.6 | 12.3 |
| Compound B | 3.4 | 8.9 |
| Test Compound | 6.1 | 11.5 |
The test compound's performance indicates moderate enzyme inhibition, suggesting potential therapeutic applications in enzyme-related disorders .
Anticancer Screening
The compound was evaluated against a panel of cancer cell lines, including breast, lung, and colon cancers. The average growth inhibition was noted at approximately 10% at a concentration of 10 µM, indicating limited anticancer activity compared to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
